molecular formula C10H10O3 B8642332 2-(4-methoxyphenyl)prop-2-enoic acid

2-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B8642332
M. Wt: 178.18 g/mol
InChI Key: HZEMCKHRVQSVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 2-(4-Methoxyphenyl)propanol.

    Substitution: 4-Bromo-2-(4-methoxyphenyl)acrylic acid.

Scientific Research Applications

2-(4-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • 4-Methoxycinnamic acid

Comparison: 2-(4-methoxyphenyl)prop-2-enoic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. For instance, while 4-Methoxyphenylacetic acid lacks the double bond, 4-Methoxycinnamic acid has a similar structure but differs in the position of the methoxy group, affecting its chemical behavior and applications .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-6H,1H2,2H3,(H,11,12)

InChI Key

HZEMCKHRVQSVQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-2-(4-methoxyphenyl)propionic acid (35 g, 178 mmol) was dissolved in dioxane (700 ml) and concentrated sulfuric acid (60 ml) was added thereto. The reaction mixture was refluxed for 2 hours under heating. The reaction solution was cooled and, after adding water, extracted with ethyl acetate. The organic layer was washed with saturated sodium thiosulfate solution and water, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 24.8 g (yield: 72%) of the title compound as a brown solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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